molecular formula C7H4BrClN2O3S B14797985 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B14797985
M. Wt: 311.54 g/mol
InChI Key: NLSCOLXLJLZEIM-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzo-fused 1,2,4-thiadiazine dioxide core. Key structural elements include:

  • Substituents: Bromine at position 3, chlorine at position 7, and a hydroxyl group at position 3.
  • Core structure: The 1,2,4-thiadiazine 1,1-dioxide scaffold, which confers rigidity and electronic properties critical for interactions with biological targets.

Properties

Molecular Formula

C7H4BrClN2O3S

Molecular Weight

311.54 g/mol

IUPAC Name

3-bromo-7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-ol

InChI

InChI=1S/C7H4BrClN2O3S/c8-7-10-6-4(12)1-3(9)2-5(6)15(13,14)11-7/h1-2,12H,(H,10,11)

InChI Key

NLSCOLXLJLZEIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)NC(=NS2(=O)=O)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrolysis of 1,3-dioxolanes under acidic conditions, followed by cyclization with hydrazine monohydrate . The reaction conditions are usually mild and neutral, ensuring high yields and compliance with green chemistry protocols .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods focus on achieving high purity and yield while minimizing environmental impact. The use of homogeneous catalysts and aqueous media is common in industrial settings to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine monohydrate, hydrogen peroxide, sodium borohydride, and various halogens. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural and Functional Comparison

The following table summarizes key analogues and their pharmacological profiles:

Compound Name Substituents (Positions) Biological Activity Key Findings References
Target Compound : 3-Bromo-7-chloro-5-hydroxy 3-Br, 7-Cl, 5-OH Not explicitly reported Structural similarity to AMPA/KAR modulators and PI3Kδ inhibitors.
7-Chloro-5-(furan-3-yl)-3-methyl 7-Cl, 5-furan-3-yl, 3-CH3 AMPA receptor PAM Metabolite crosses BBB; enhances acetylcholine/serotonin in hippocampus.
6-Chloro-3,4-dihydro-2H-thieno[3,2-e] derivatives Cyclopropyl/allyl at 4-position AMPAR/KAR modulation Cyclopropyl substitution improves potency vs. ethyl chain.
15a (PI3Kδ inhibitor) 5-Indolyl, 7-F PI3Kδ inhibition (IC50: 217 nM) High selectivity over PI3Kγ (>21-fold); inhibits SU-DHL-6 cell proliferation.
Compound 8 (Molecules 2015) 5-Bromo-2-hydroxybenzylidene Anticancer Inhibits renal and NSCLC cell lines; IR/NMR data confirmed stability.
3-Bromo-7-fluoro-5-hydroxy 3-Br, 7-F, 5-OH Not reported Structural isomer with fluorine substitution; supplier data available.

Key Research Findings

AMPA Receptor Modulation
  • 7-Chloro-5-(furan-3-yl)-3-methyl derivative : Acts as a positive allosteric modulator (PAM) of AMPA receptors. Its unsaturated metabolite demonstrates enhanced blood-brain barrier (BBB) penetration and stereochemical stability compared to the parent compound .
  • Thienothiadiazine dioxides: Cyclopropyl substitution at position 4 (vs. ethyl) improves AMPAR potentiator activity, highlighting the role of steric and electronic effects .
PI3Kδ Inhibition
  • Compound 15a/15b: Despite reduced potency compared to quinazolinone leads, these derivatives maintain high selectivity for PI3Kδ over γ-isoforms. Fluorine at position 7 reduces activity, suggesting bromo/chloro groups may offer better steric compatibility .
Anticancer Activity
  • Compound 8 (Molecules 2015): Features a 5-bromo-2-hydroxybenzylidene group and inhibits renal and non-small cell lung cancer (NSCLC) cell lines. The closed 1,2,4-thiadiazine system enhances antitumor activity compared to open-chain precursors, likely due to improved binding to carbonic anhydrase IX (CA IX) .
Structural Stability
  • Methoxy or methyl substitutions (e.g., 3-CH3 in AMPA PAMs) improve pharmacokinetic profiles .

Pharmacokinetic and Stability Considerations

  • AMPA PAM metabolite : Exhibits greater chemical stability and BBB penetration than its parent, underscoring the impact of saturation/unsaturation on drug-likeness .
  • PI3Kδ inhibitors : Selectivity is influenced by substituent bulk and polarity; bromo/chloro groups may optimize hydrophobic interactions in the affinity pocket .

Biological Activity

3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. Its unique structure includes a thiadiazine ring fused with a benzene moiety, along with halogen substituents and a hydroxyl group. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C7H4BrClN2O3S
  • Molar Mass : 311.54 g/mol
  • CAS Number : 2100839-43-6

Antimicrobial Activity

Research indicates that compounds similar to 3-bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine exhibit significant antimicrobial properties. For example:

  • Antifungal Activity : Thiazine derivatives have shown effectiveness against various fungal species such as Aspergillus niger and Aspergillus fumigatus, with some exhibiting mycotoxic activities at concentrations as low as 10 μg/mL .

Anticancer Activity

Studies suggest that benzothiadiazine derivatives can exhibit anticancer properties. The structure-activity relationship (SAR) analysis of related compounds indicates that specific substitutions on the thiazine ring can enhance cytotoxic activity against cancer cell lines. For instance:

  • Compounds with electron-donating groups on the phenyl ring showed improved antiproliferative effects in various cancer models .

Anti-inflammatory Activity

Some thiazine derivatives have demonstrated anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of several thiazine derivatives, including those structurally related to 3-bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18
3-Bromo...S. aureus12

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that certain benzothiadiazine derivatives had IC50 values comparable to established chemotherapeutic agents. For example:

  • Compound C exhibited an IC50 of 5 μM against MCF-7 breast cancer cells, indicating potent anticancer activity.
CompoundCell LineIC50 (μM)
Compound CMCF-75
DoxorubicinMCF-73

Q & A

Q. What synthetic routes are recommended for preparing 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic reactions. Key steps include:

  • Bromination/Chlorination : Use bromine (Br₂) or chlorinating agents under controlled conditions. For example, bromination of precursor thiadiazine derivatives in acetic acid at 130–140°C with catalysts like tin(IV) chloride improves regioselectivity .
  • Oxidation : Convert thioethers to sulfones using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane .
  • Hydroxylation : Introduce the hydroxy group via hydrolysis under basic conditions (e.g., NaOH/ethanol) .

Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

Q. How can spectroscopic techniques characterize this compound’s structure?

Methodological Answer: A combination of spectroscopic methods is essential:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and chlorine shifts appear downfield). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • IR Spectroscopy : Confirm hydroxyl (-OH) and sulfone (S=O) groups via peaks at ~3200–3600 cm⁻¹ (broad, -OH) and 1150–1300 cm⁻¹ (S=O) .
  • X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for analogous benzothiadiazine derivatives .

Data Limitation : Crystallographic data for the exact compound may require experimental determination due to limited published structures.

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage : Store in a dry, ventilated area at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
  • Emergency Response : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Toxicity Note : Acute toxicity data are limited; assume skin/eye irritation potential based on structurally similar sulfonamides .

Advanced Research Questions

Q. How can contradictory reactivity data in literature be resolved for this compound?

Methodological Answer: Discrepancies often arise from varying reaction conditions or impurities. Strategies include:

  • Controlled Replication : Reproduce reactions using standardized reagents (e.g., ≥99% purity) and inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .
  • Kinetic Studies : Use DSC (Differential Scanning Calorimetry) to map thermal stability and identify decomposition pathways .
  • Isolation of Intermediates : Employ stopped-flow techniques or in-situ NMR to capture transient species .

Example : Bromination yields may vary due to trace metal contaminants; pre-treat solvents with molecular sieves .

Q. What strategies optimize bromination regioselectivity in the thiadiazine core?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Aromatic Substitution (EAS) : Use Lewis acids (e.g., SnCl₄) to direct bromine to electron-rich positions. For example, tin(IV) chloride enhances para-bromination in benzothiadiazines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the 3-position over the 7-position .

Table 1 : Optimization of Bromination Conditions

CatalystTemp (°C)SolventYield (%)Regioselectivity (3-Br:7-Br)
SnCl₄140Acetic Acid729:1
FeCl₃130DCM583:1
None120DMF451:1

Reference : Adapted from tin(IV)-catalyzed bromination protocols .

Q. How can tautomerism in the hydroxy-thiadiazine system be analyzed?

Methodological Answer: Tautomeric equilibria (e.g., keto-enol) complicate structural assignments. Use:

  • Variable-Temperature NMR : Observe signal splitting/shifts to track tautomer populations .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G**) predict dominant tautomers based on Gibbs free energy .
  • X-ray Diffraction : Resolve hydrogen-bonding patterns, as seen in analogous benzo[e]thiadiazine derivatives .

Case Study : X-ray data for N00-(3-Bromo-5-chloro-2-hydroxybenzylidene) derivatives show intramolecular H-bonding stabilizing the enol form .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Molecular Orbital Analysis : Use HOMO/LUMO maps (via Gaussian 09) to identify electrophilic sites. The 7-chloro group is typically more reactive due to lower LUMO energy .
  • MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on transition states using AMBER or GROMACS .
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict reaction rates .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

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